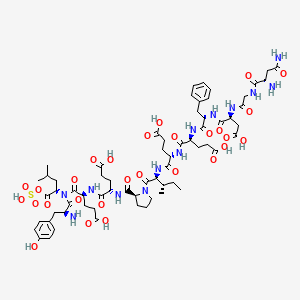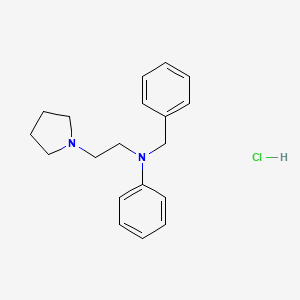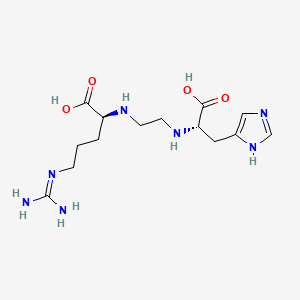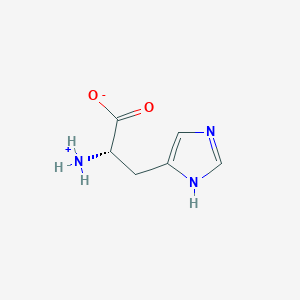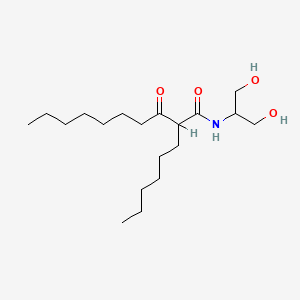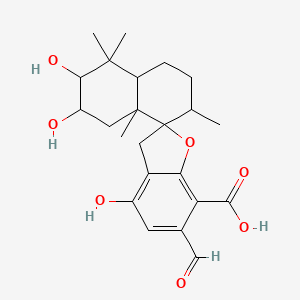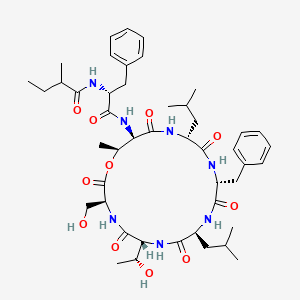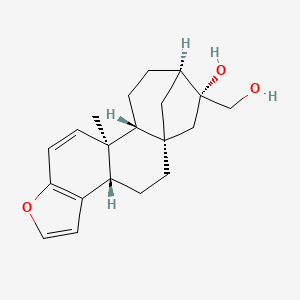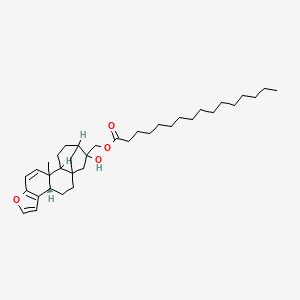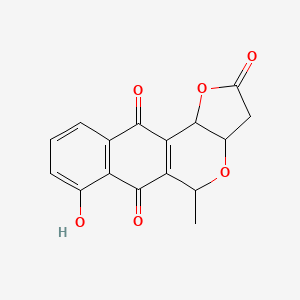
溴甲季铵盐
描述
Homatropine Methylbromide is a quaternary ammonium muscarinic acetylcholine receptor antagonist . It belongs to the group of medicines called anti-muscarinics and is used to treat duodenal or stomach ulcers or intestine problems . It can be used together with antacids or other medicine in the treatment of peptic ulcer .
Synthesis Analysis
Homatropine Methylbromide (HMB) has been used as a template to synthesize two novel molecularly imprinted polymers (MIPs), HMB-MIP 1 and HMB-MIP 2, which correspond to the use of two different functional monomers (FMs), methyl acrylate (MA) and acrylamide (AM), respectively .Molecular Structure Analysis
The molecular structure of Homatropine Methylbromide is C17H24BrNO3 . The structure of the compounds HMB, MA, and AM were obtained using Molview.org .Chemical Reactions Analysis
Homatropine Methylbromide has been used in the formation of a picric acid-quaternary ammonium complex, which is adsorbed on acid-washed diatomaceous earth in alkaline media followed by on-column chloroform extraction .Physical And Chemical Properties Analysis
The molecular weight of Homatropine Methylbromide is 370.3 g/mol . The molecular formula is C17H24BrNO3 .科学研究应用
Pharmaceutical Applications
HMB is used in the pharmaceutical industry as a secondary standard for several analytical applications, including pharma release testing, pharma method development for qualitative and quantitative analyses .
Treatment of Peptic Ulcers
HMB is used to treat peptic ulcers, gastric ulcers, and duodenal ulcers. It can be used together with antacids or other medicine in the treatment of peptic ulcer .
Prevention of Nausea, Vomiting, and Motion Sickness
HMB may also be used to prevent nausea, vomiting, and motion sickness .
Molecularly Imprinted Polymers (MIPs)
HMB has been used as a template to synthesize two novel molecularly imprinted polymers (MIPs), HMB-MIP 1 and HMB-MIP 2, which correspond to the use of two different functional monomers (FMs), methyl acrylate (MA) and acrylamide (AM), respectively .
Pharmacological Research
Intravenous injection of HMB in cats depresses the response to preganglionic sympathetic stimulation, blocks the carotid sinus reflex resulting from carotid occlusion, prevents the pressor effects of ganglionic stimulants, and blocks the nicotinic response to acetylcholine .
Density Functional Theory (DFT) Calculations
HMB is used in theoretical studies involving Density Functional Theory (DFT) calculations. These studies include calculating the complexation energies and Gibbs free energies of the two complexes .
作用机制
Target of Action
Homatropine methylbromide primarily targets the muscarinic acetylcholine receptors . These receptors mediate various cellular responses and are found on structures innervated by postganglionic cholinergic nerves, as well as on smooth muscles that respond to acetylcholine but lack cholinergic innervation .
Mode of Action
As a quaternary ammonium muscarinic acetylcholine receptor antagonist , homatropine methylbromide inhibits the muscarinic actions of acetylcholine . This results in the inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins .
Biochemical Pathways
The inhibition of muscarinic acetylcholine receptors by homatropine methylbromide affects the cholinergic signaling pathways . By blocking these receptors, homatropine methylbromide prevents the response of the iris sphincter muscle and the accommodative muscle of the ciliary body to cholinergic stimulation .
Result of Action
The primary result of homatropine methylbromide’s action is the relief of intestinal spasms and abdominal cramps . It is used to treat duodenal or stomach ulcers or intestine problems . It can also be used together with antacids or other medicine in the treatment of peptic ulcer . Additionally, it may be used to prevent nausea, vomiting, and motion sickness .
属性
IUPAC Name |
[(1S,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24NO3.BrH/c1-18(2)13-8-9-14(18)11-15(10-13)21-17(20)16(19)12-6-4-3-5-7-12;/h3-7,13-16,19H,8-11H2,1-2H3;1H/q+1;/p-1/t13-,14+,15?,16?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFVKLQESJNNAN-ZZJGABIISA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023127 | |
| Record name | Homatropine methylbromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Homatropine methylbromide | |
CAS RN |
80-49-9 | |
| Record name | Homatropine methylbromide [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Azoniabicyclo[3.2.1]octane, 3-[(2-hydroxy-2-phenylacetyl)oxy]-8,8-dimethyl-, bromide (1:1), (3-endo)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Homatropine methylbromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Homatropine methylbromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.168 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOMATROPINE METHYLBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68JRS2HC1C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does homatropine methylbromide exert its effects?
A1: Homatropine methylbromide acts as a competitive antagonist at muscarinic receptors. [, , , ] It binds to these receptors, preventing acetylcholine from binding and activating them. [, , ]
Q2: What are the downstream effects of homatropine methylbromide binding to muscarinic receptors?
A2: By blocking acetylcholine's action, homatropine methylbromide inhibits parasympathetic nerve stimulation. [, , ] This leads to a range of effects, including reduced smooth muscle contraction in the gastrointestinal, biliary, and genitourinary tracts (antispasmodic effect), decreased pepsin and gastrin secretion, mydriasis (pupil dilation), and reduced salivation (antisialagogue effect). [, , , ]
Q3: Is there evidence of homatropine methylbromide having a greater effect on specific muscarinic receptor subtypes?
A3: While research indicates potential interaction with the muscarinic 3 receptor (hMR3), the studies primarily focus on overall muscarinic antagonism. [] Further investigation is needed to determine subtype-specific effects.
Q4: What is the molecular formula and weight of homatropine methylbromide?
A4: The molecular formula of homatropine methylbromide is C17H24BrNO3, and its molecular weight is 370.29 g/mol.
Q5: Are there any available spectroscopic data for homatropine methylbromide?
A5: Several studies employed spectroscopic techniques for analysis. These include:
- UV-Vis spectrophotometry: Used to quantify homatropine methylbromide by measuring the absorbance of its complex with reagents like picric acid [] or iodine. []
- Colorimetry: Utilized to measure homatropine methylbromide after reaction with Dragendorff's reagent, forming a measurable colored complex. [, ]
Q6: Does homatropine methylbromide degrade in the presence of antacids?
A6: Research shows that homatropine methylbromide can degrade in formulations containing antacids, forming tropine methylbromide as a major decomposition product. []
Q7: Are there analytical methods to determine homatropine methylbromide in complex formulations like syrups?
A7: Yes, specific and stability-indicating methods have been developed for analyzing homatropine methylbromide in syrups. [] These involve techniques like ion exchange chromatography and UV spectrophotometry. []
Q8: How does the structure of homatropine methylbromide relate to its anticholinergic activity compared to other compounds?
A8: While direct structural comparisons are limited in the provided research, studies suggest that the presence of an α-hydroxyl group in mandelyl tropine esters (like homatropine) contributes to a faster hydrolysis rate compared to tropyl tropine esters (like atropine). [] Additionally, the quaternary ammonium structure in homatropine methylbromide significantly increases its hydrolysis rate compared to tertiary amine analogs. []
Q9: Does modifying the structure of homatropine methylbromide affect its binding to the muscarinic 3 receptor?
A9: Computational studies investigated the unbinding process of homatropine methylbromide and its analogs from hMR3. [] These studies highlight key pharmacophores and structural elements influencing the unbinding kinetics, which could guide future drug design for improved residence time and potentially enhanced activity. []
Q10: What is the stability of homatropine methylbromide under different conditions?
A10: Homatropine methylbromide exhibits sensitivity to light and can degrade in the presence of antacids. [, ] Further research is needed to fully characterize its stability profile under various conditions (e.g., pH, temperature, excipients).
Q11: Are there strategies to improve the stability of homatropine methylbromide formulations?
A11: Research highlights the use of methanol to stabilize the colored complex formed between homatropine methylbromide and Dragendorff's reagent during analysis, preventing its degradation under laboratory lighting. [] This finding might offer insights into potential stabilizing agents for formulations. Further research is needed to explore specific strategies for enhancing its formulation stability.
Q12: How does the route of administration affect the activity of homatropine methylbromide?
A12: Studies in rats showed that the oral bioavailability of homatropine methylbromide is much lower than that of atropine. [] This suggests significant first-pass metabolism. Intravenous administration in cats revealed a potent ganglionic blocking effect, while oral administration showed minimal blockade. []
Q13: What is the duration of action of homatropine methylbromide?
A13: The research primarily focuses on the pharmacological effects and doesn't explicitly mention the duration of action.
Q14: What analytical techniques are used to quantify homatropine methylbromide?
A14: Numerous analytical methods have been developed for quantifying homatropine methylbromide in various matrices, including:
- Gas chromatography (GC): Used to determine homatropine methylbromide in tablets and elixirs. [] The method involves hydrolysis to mandelic acid, derivatization, and quantification using a chromatographic standard. []
- High performance liquid chromatography (HPLC): Employed for separating and quantifying homatropine methylbromide, often after a hydrolysis step. [, , , ] Various detection methods, including UV-Vis and fluorescence, have been used. [, , , ]
- Flow injection analysis (FIA): A rapid and automated technique utilized to determine homatropine methylbromide in pharmaceutical formulations based on its precipitation reaction with silver nitrate. []
- Ion exchange chromatography: Coupled with UV spectrophotometry, this technique is used for specific analysis of homatropine methylbromide in complex syrups. []
- Toxicity and safety: Studies in rats and mice indicate that the toxicity of homatropine methylbromide varies with the route of administration. [] It is crucial to consider potential toxicity concerns when using this compound.
- Chiral separation: Research demonstrates successful chiral separation of homatropine methylbromide enantiomers using HPLC with α1-acid glycoprotein chiral stationary phase. [] This separation is essential for understanding the specific activity and properties of each enantiomer.
- Computational chemistry and modeling: Molecular modeling studies provide insights into the interaction of homatropine methylbromide and its analogs with the muscarinic 3 receptor, aiding in understanding the structural features influencing binding kinetics and potentially guiding future drug design. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



